molecular formula C18H17F3N2O2 B14770511 3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14770511
M. Wt: 350.3 g/mol
InChI Key: WJNXHCXHECUVQI-UHFFFAOYSA-N
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Description

3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a β-lactam-derived azetidinone with a unique substitution pattern. The molecule features a 4-ethoxyphenyl group at position 1 and a 4-(trifluoromethyl)phenyl group at position 4 of the azetidinone core.

Properties

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

3-amino-1-(4-ethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C18H17F3N2O2/c1-2-25-14-9-7-13(8-10-14)23-16(15(22)17(23)24)11-3-5-12(6-4-11)18(19,20)21/h3-10,15-16H,2,22H2,1H3

InChI Key

WJNXHCXHECUVQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional differences from related azetidinones are critical to its physicochemical and biological properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (Azetidin-2-one Derivatives) R1 (Position 1) R4 (Position 4) Key Features & Applications References
Target Compound 4-Ethoxyphenyl 4-(Trifluoromethyl)phenyl Enhanced solubility (ethoxy) and metabolic stability (CF₃); potential antimicrobial/anticancer activity.
3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one 4-Ethoxyphenyl 4-Chlorophenyl Chloro group increases lipophilicity; lacks trifluoromethyl’s electron-withdrawing effects.
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one 3-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl Dual CF₃ groups improve enzyme inhibition potential (e.g., CYP51) but may reduce solubility.
1-(4-Ethoxyphenyl)-4-((triisopropylsilyl)ethynyl)azetidin-2-one 4-Ethoxyphenyl Triisopropylsilyl ethynyl Bulky silyl group limits biological use; synthetic intermediate.
3-Fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 3,4,5-Trimethoxyphenyl 4-Methoxyphenyl Fluorine substitution at position 3; trimethoxy groups enhance anticancer activity via tubulin inhibition.

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability The 4-ethoxyphenyl group at R1 in the target compound provides moderate polarity compared to chloro (more lipophilic) or trimethoxy (bulkier) groups in analogs. This may improve aqueous solubility relative to trifluoromethyl or chlorophenyl derivatives .

Biological Activity Antimicrobial Potential: Nitro-substituted azetidinones (e.g., ) show antimicrobial activity, suggesting the target compound’s amino and trifluoromethyl groups could similarly disrupt microbial enzymes or membranes . Anticancer Activity: Fluorinated azetidinones () demonstrate tubulin inhibition. The target compound’s trifluoromethyl group may confer analogous mechanisms, though its ethoxy group might reduce cytotoxicity compared to trimethoxy derivatives . Enzyme Inhibition: Pyridine-based trifluoromethyl compounds () inhibit CYP51, a target in Chagas disease. The trifluoromethyl group in the target compound could enable similar interactions .

Synthetic Considerations Cyclocondensation methods () or gold-catalyzed reactions () are viable for synthesizing azetidinones. The amino group in the target compound may require protective strategies (e.g., Boc protection) to avoid side reactions during cyclization . Yields for similar compounds (e.g., 39.68% in ) suggest optimization is needed for large-scale synthesis of the target molecule .

Table 2: Physicochemical Properties

Property Target Compound 3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one 3-Fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Molecular Weight ~353.3 g/mol ~344.8 g/mol ~405.4 g/mol
Key Functional Groups -NH₂, -OEt, -CF₃ -NH₂, -OEt, -Cl -F, -OMe (×3)
Predicted LogP ~3.2 ~3.5 ~2.8
Hydrogen Bond Donors/Acceptors 1/4 1/3 0/6

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